molecular formula C23H19Cl2N3O5S B297775 N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide

Cat. No. B297775
M. Wt: 520.4 g/mol
InChI Key: SBUMWQVBXLOBSJ-ZRGSRPPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDBS is a sulfonamide-based compound that has been synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide is not fully understood, but it has been shown to interact with various targets in the cell. N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in cancer cell growth and proliferation. N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity. In addition, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on the cell. In cancer cells, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In diabetes, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. In inflammation, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, and its ability to interact with various targets in the cell. However, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide research include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties.

Synthesis Methods

The synthesis of N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide involves a multi-step process that includes the reaction of 3,4-dichlorobenzylamine with 2-chloroethanesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxamide to form the final product, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide. The synthesis of N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to have potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In cancer research, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity by activating AMPK signaling. In inflammation research, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway.

properties

Product Name

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide

Molecular Formula

C23H19Cl2N3O5S

Molecular Weight

520.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19Cl2N3O5S/c24-19-8-6-17(10-20(19)25)13-28(34(30,31)18-4-2-1-3-5-18)14-23(29)27-26-12-16-7-9-21-22(11-16)33-15-32-21/h1-12H,13-15H2,(H,27,29)/b26-12-

InChI Key

SBUMWQVBXLOBSJ-ZRGSRPPYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)CN(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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